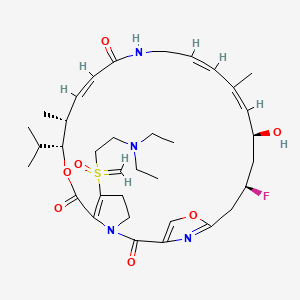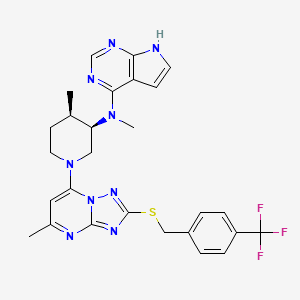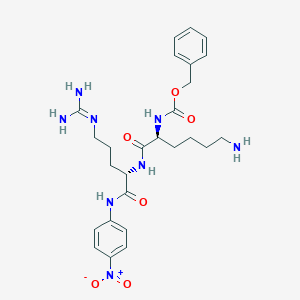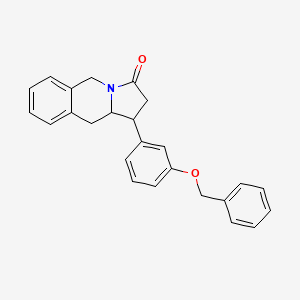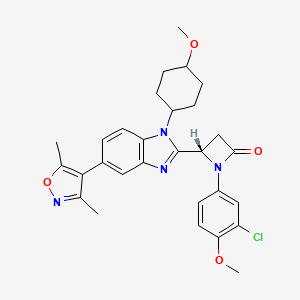![molecular formula C10H13FN2O6 B12396469 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a synthetic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a methoxypyrimidine moiety
Métodos De Preparación
The synthesis of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves several key steps:
-
Synthetic Routes: : The compound is typically synthesized through a multi-step process that begins with the preparation of the fluorinated oxolane ring. This is achieved by reacting a suitable precursor with a fluorinating agent under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the hydroxyl and hydroxymethyl groups.
-
Reaction Conditions: : The synthesis requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity. Common reagents used in these reactions include fluorinating agents, protecting groups, and catalysts.
-
Industrial Production Methods: : For large-scale production, the synthesis is optimized to maximize yield and minimize waste. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can be used to convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
-
Substitution: : The fluorine atom in the oxolane ring can be substituted with other functional groups through nucleophilic substitution reactions. Typical reagents for these reactions include alkyl halides and nucleophiles such as thiols and amines.
-
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : In biological research, the compound is used to study the effects of fluorinated nucleosides on cellular processes. It has been shown to inhibit the replication of certain viruses and bacteria.
-
Medicine: : The compound has potential therapeutic applications, particularly in the treatment of viral infections and cancer. Its ability to inhibit nucleic acid synthesis makes it a promising candidate for antiviral and anticancer drugs.
-
Industry: : In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in various applications, including catalysis and materials science.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound primarily targets nucleic acid synthesis enzymes, such as DNA polymerases and RNA polymerases. By inhibiting these enzymes, it disrupts the replication and transcription of genetic material.
-
Pathways Involved: : The inhibition of nucleic acid synthesis leads to the activation of cellular stress pathways, ultimately resulting in cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells.
Comparación Con Compuestos Similares
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds such as 2’-fluoro-2’-deoxycytidine and 2’-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil share structural similarities with this compound .
-
Uniqueness: : The presence of the methoxypyrimidine moiety and the specific stereochemistry of the oxolane ring confer unique properties to the compound. These features enhance its stability and biological activity, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H13FN2O6 |
|---|---|
Peso molecular |
276.22 g/mol |
Nombre IUPAC |
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c1-18-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)19-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6?,7+,9-/m1/s1 |
Clave InChI |
IBYDLOHQGVGOAG-AOXOCZDOSA-N |
SMILES isomérico |
COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)F)O |
SMILES canónico |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
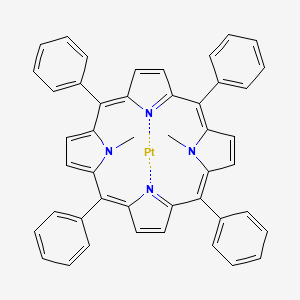
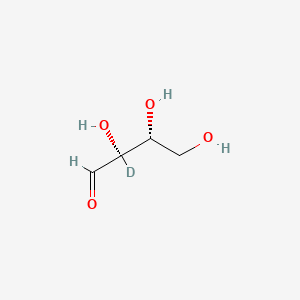
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

